Tyr-Pro-L-Phe-D-Pro-NH2
Descripción
Structure
2D Structure
3D Structure
Propiedades
Fórmula molecular |
C28H35N5O5 |
|---|---|
Peso molecular |
521.6 g/mol |
Nombre IUPAC |
1-[2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2R)-2-carbamoylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C28H35N5O5/c29-21(16-19-10-12-20(34)13-11-19)27(37)33-15-5-9-24(33)26(36)31-22(17-18-6-2-1-3-7-18)28(38)32-14-4-8-23(32)25(30)35/h1-3,6-7,10-13,21-24,34H,4-5,8-9,14-17,29H2,(H2,30,35)(H,31,36)/t21?,22-,23+,24?/m0/s1 |
Clave InChI |
LSQXZIUREIDSHZ-JULQRDMDSA-N |
SMILES isomérico |
C1C[C@@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N)C(=O)N |
SMILES canónico |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)N |
Origen del producto |
United States |
Potential Cyclooxygenase Cox Inhibition:a Secondary, Non Opioid Pathway May Involve the Direct Inhibition of Enzymes Central to the Inflammatory Cascade, Such As Cyclooxygenase 2 Cox 2 .ekb.egsciopen.comstudies Have Noted That Peptides Containing Hydrophobic Amino Acids Like Proline and Aromatic Amino Acids Such As Phenylalanine Can Be Effective Inhibitors of Cox 2.sciopen.comthe Structure of Tyr Pro L Phe D Pro Nh2, Containing Both of These Residues, Makes It a Candidate for Possessing Such Activity, Although Direct Preclinical Studies Confirming This Mechanism Are Limited. This Pathway is a Key Target for Nonsteroidal Anti Inflammatory Drugs Nsaids .ekb.eg
Table 2: Investigated Anti-inflammatory Effects of Related Peptides in Preclinical Models
| Peptide / Analog Class | Preclinical Model | Observed Effect | Proposed Mechanism |
|---|---|---|---|
| Endomorphin-2 | Complete Freund's Adjuvant (CFA)-induced paw inflammation | Reduced paw swelling and thermal hyperalgesia. nih.govpainphysicianjournal.com | Activation of peripheral and central µ-opioid receptors; inhibition of inflammatory mediator release. nih.gov |
| Endomorphin-2 | Formalin-induced inflammatory pain | Dose-dependently inhibited inflammatory pain response. painphysicianjournal.com | MOR-mediated analgesia. painphysicianjournal.com |
| Endomorphin-based Hybrids | Hapten-induced airway inflammation (mouse model) | Decreased levels of pro-inflammatory cytokines (TNF-α, IL-1β) and NF-κB intensity. mdpi.com | Inhibition of neurogenic inflammation and immune mediator release via opioid receptor activation. mdpi.com |
| Phenylalanine-containing Peptides | In silico docking / In vitro COX-2 inhibition assays | Predicted to bind to the active site of COX-2. sciopen.com | Hydrophobic and aromatic residues interact with the COX-2 active site, mimicking traditional inhibitors. sciopen.com |
Conformational Analysis and Structural Elucidation of Tyr Pro L Phe D Pro Nh2 and Its Analogs
Spectroscopic Techniques for Solution Conformation
Spectroscopic methods are invaluable for determining the structure of peptides in solution, where they are often biologically active. These techniques provide insights into the average conformation and dynamic behavior of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. By analyzing various NMR parameters, researchers can deduce the spatial arrangement of atoms. For morphiceptin (B1676752) analogs like Tyr-Pro-L-Phe-D-Pro-NH2, ¹H-NMR spectroscopy, in conjunction with computer simulations, has been used to propose bioactive conformations. rjbc.ru
Furthermore, NMR data can reveal intramolecular hydrogen bonds, which stabilize specific folded structures like β-turns. nih.gov The presence of a D-amino acid at a specific position, like D-Pro in this compound, can significantly influence the peptide's ability to adopt such turns. The heterochiral sequence at positions 3 and 4 (L-Phe-D-Pro) in this peptide is noted to result in higher µ-receptor activity compared to the homochiral (L-Phe-L-Pro) sequence, a difference that is rooted in conformational preferences. rjbc.ru
| Peptide/Analog | Key NMR Finding | Solvent | Reference |
|---|---|---|---|
| Endomorphin-1 (Tyr-Pro-Trp-Phe-NH₂) | ~75% trans, ~25% cis (Tyr-Pro bond) | DMSO/Water | core.ac.uk |
| Morphiceptin Analogs (Tyr-Pro-Xaa-Yaa-NH₂) | Chirality at positions 3 and 4 dictates conformation and activity. | Not Specified | rjbc.ru |
| Boc-Tyr-Pro-ΔZPhe-Phe-NH₂ | Evidence of a β-turn structure stabilized by a hydrogen bond. | DMSO-d₆ | nih.gov |
| Ac-Tyr-Pro-Ala | Exhibits a cis-Pro population of 26.5%. | Not Specified | hw.ac.uk |
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the secondary structure of peptides. The far-UV region (190-250 nm) is particularly sensitive to the peptide backbone conformation, such as α-helices, β-sheets, β-turns, and random coils.
For dermorphin (B549996) (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2) and its fragments, CD studies have suggested that the native molecule possesses a distinct folded conformation in solution, which is crucial for its pharmacological activity. nih.gov The presence of a D-amino acid in the second position, along with residues that have a high potential to form β-turns, is believed to be the primary reason for this active conformation. nih.gov While specific CD data for this compound is not detailed in the provided results, the principles from studies on analogous peptides like dermorphin are applicable. The CD spectrum of such a peptide would be analyzed for characteristic signals indicating the presence of β-turn or unordered structures, which are common in short, flexible peptides. srce.hr The aromatic residues (Tyr and Phe) can also contribute to the near-UV CD spectrum (250-310 nm), offering insights into their local environment and tertiary structure. diva-portal.org
| Secondary Structure | Characteristic CD Signal(s) (nm) |
|---|---|
| β-Turn | Weak positive band ~220-230 nm, strong negative band ~195-210 nm |
| Random Coil | Strong negative band below 200 nm, weak positive band ~210-220 nm |
| α-Helix | Negative bands at ~222 and ~208 nm, positive band at ~193 nm |
X-ray Crystallography for Solid-State Conformation
X-ray crystallography provides a high-resolution, static picture of a molecule's conformation in the solid state. This technique has been successfully applied to analogs of this compound, revealing precise bond angles, lengths, and intramolecular interactions.
For example, the crystal structure of Boc-Tyr-Pro-ΔZPhe-Phe-NH₂, an endomorphin-2 analog, shows a β-turn structure stabilized by an intramolecular hydrogen bond, with the Pro and ΔZPhe residues located at the corners of the turn. nih.gov Similarly, the structure of Tyr-D-Tic-Phe-Phe-NH2 (D-TIPP-NH2), another potent opioid agonist, was determined from crystals grown from an aqueous solution. researchgate.netcnr.it Although a crystal structure for this compound itself is not available in the search results, these findings on closely related analogs are highly informative. They suggest that a folded, β-turn-like conformation is a recurring structural motif in the solid state for this class of peptides, often stabilized by hydrogen bonds. The specific chirality of the proline residue (D-Pro in this case) would be a critical determinant of the precise geometry of this turn.
Computational Chemistry Approaches for Conformational Space Exploration
Given the flexibility of small peptides, computational methods are essential for exploring the full range of possible conformations and identifying low-energy, stable structures.
Molecular mechanics and molecular dynamics (MD) simulations are used to model the behavior of peptides over time, providing insights into their conformational flexibility and stability in different environments (e.g., in a vacuum or solvated in water). physics.gov.azmdpi.com These methods use force fields, such as CHARMM or AMBER, to calculate the potential energy of the molecule as a function of its atomic coordinates. mdpi.comresearchgate.net
MD simulations performed on dermorphin and its analogs have shown that these peptides can adopt folded or semi-folded conformations stabilized by hydrogen bonds. physics.gov.az For peptides with a Tyr-Pro sequence, MD simulations are particularly useful for studying the dynamics of the cis-trans isomerization of the amide bond and the preferred orientations (rotamers) of the aromatic side chains of Tyr and Phe. sci-hub.se Simulations of endomorphin-1 indicated that while a compact, folded structure exists for the cis-isomer in DMSO, the trans-isomer adopts a more extended conformation. core.ac.uk In water, the simulations suggest that trans-isomers are predominant. core.ac.uk Such simulations, when applied to this compound, would help characterize its dynamic equilibrium between different folded and extended states.
Monte Carlo (MC) methods are another powerful computational technique for exploring the conformational space of flexible molecules. cdnsciencepub.com These methods involve generating random changes to the molecule's dihedral angles and accepting or rejecting the new conformation based on its calculated energy. This allows for a broad search of the potential energy surface, which can overcome energy barriers and identify various low-energy minima.
The Electrostatically Driven Monte Carlo (EDMC) method has been used to study cyclic dermorphin analogs, where an ensemble of conformations consistent with NMR data was generated for each peptide. researchgate.netdiva-portal.org A hybrid approach, combining Monte Carlo multiple minima with low-frequency mode sampling (MCMM/LMCS), has also been applied to cyclic melanocortin receptor analogs containing a D-Phe residue, successfully identifying global minimum energy conformations. nih.gov For this compound, an MC search would be instrumental in systematically exploring the conformational possibilities arising from the rotation around its multiple single bonds to generate a comprehensive map of its low-energy structures. bibliotekanauki.pl
Quantum Chemical Calculations for Energetic Landscapes
To fully comprehend the structure-function relationship of the tetrapeptide this compound and its analogs, it is crucial to characterize their conformational space and the associated energetic landscapes. Quantum chemical (QC) calculations offer a powerful, first-principles approach to achieve this, providing insights that complement experimental data. These methods, including Density Functional Theory (DFT) and ab initio calculations, are employed to determine the relative energies of different conformers, map potential energy surfaces (PES), and understand the intricate noncovalent interactions that govern the peptide's three-dimensional structure. arxiv.orgacs.orgmpg.de
The process of elucidating the energetic landscape typically begins with an extensive conformational search to identify various low-energy structures. This can be accomplished using methods like molecular dynamics (MD) simulations. mpg.denih.gov The resulting conformers are then subjected to geometry optimization using QC methods, such as DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31+G(d,p)), to locate stationary points on the potential energy surface. arxiv.orgmpg.de High-level ab initio methods, while computationally more intensive, can be used to refine the energies of the most stable conformers to achieve high accuracy. scispace.com
For peptides containing flexible residues like phenylalanine and tyrosine, the energetic landscape is complex, defined by multiple rotatable bonds in the backbone (φ, ψ) and side chains (χ). acs.org QC calculations can precisely quantify the energy differences between conformers arising from rotations around these bonds. For instance, DFT calculations can reveal the preferred orientations of the aromatic side chains of Tyr and Phe, which are critical for receptor interaction. acs.orgnih.gov
Furthermore, advanced techniques such as ab initio replica-exchange molecular dynamics (REMD) can be utilized to enhance the sampling of the conformational space, overcoming energy barriers and ensuring a more comprehensive exploration of the energetic landscape. arxiv.org This is particularly important for peptides with proline residues, which introduce additional complexity due to the cis/trans isomerization of the peptidyl-prolyl bond. QC calculations can accurately determine the relative energies of these isomers, which is often challenging for classical force fields alone. By combining enhanced sampling techniques with high-level QC calculations, a detailed and reliable free energy landscape can be constructed, providing a fundamental understanding of the conformational preferences of this compound. scispace.comnih.gov
Analysis of Amide Bond Isomerism (cis/trans) and its Bioactivity Implications
Studies on the parent compound morphiceptin (Tyr-Pro-Phe-Pro-NH2) and its analogs have established that the conformation of the Tyr¹-Pro² amide bond is a key determinant of their bioactivity at opioid receptors. For morphiceptin-like opioids, the cis configuration of the Tyr-Pro bond is considered necessary for high µ-receptor activity. acs.org This specific conformation orients the crucial aromatic side chains into a topology that is favorable for interaction with the receptor binding pocket. Computational analyses, including molecular dynamics simulations and NMR spectroscopy, have been employed to investigate the conformational preferences of these peptides. nih.govresearchgate.net For example, in endomorphin-2 (Tyr-Pro-Phe-Phe-NH2), both cis and trans isomers of the Tyr-Pro bond are observed, leading to different conformational families that may have distinct interaction modes with the receptor. nih.govresearchgate.netresearchgate.net
The significance of the cis Tyr-Pro bond is further highlighted by structure-activity relationship (SAR) studies on various analogs. When Pro² in morphiceptin is replaced by N-methylated alanine (B10760859) (NMe)Ala, which can also adopt both cis and trans amide bond conformations, high µ-receptor activity is retained. It was found that the analog Tyr-L-(NMe)Ala-Phe-D-Pro-NH2 exhibits high activity attributed to a cis configuration of the Tyr¹-(NMe)Ala² bond, classifying it within the morphiceptin family of opioids. nih.govacs.org Conversely, its diastereomer, Tyr-D-(NMe)Ala-Phe-D-Pro-NH2, is also highly active, but its activity is attributed to a trans configuration, placing it in the dermorphin class of opioids. nih.govacs.org This demonstrates that the stereochemistry at the second position directly influences which amide bond isomer produces the bioactive conformation.
The table below summarizes findings on the bioactivity of morphiceptin and related analogs, emphasizing the role of amide bond isomerism.
| Compound | Position 2 | Tyr¹-Xaa² Amide Bond | Bioactivity Class | Reference |
| Morphiceptin | L-Pro | cis (required) | Morphiceptin | acs.org |
| Tyr-L-(NMe)Ala-Phe-D-Pro-NH2 | L-(NMe)Ala | cis | Morphiceptin | nih.govacs.org |
| Tyr-D-(NMe)Ala-Phe-D-Pro-NH2 | D-(NMe)Ala | trans | Dermorphin | nih.govacs.org |
| Tyr-Ala-Phe-D-Pro-NH2 | L-Ala | trans (100%) | Inactive | acs.org |
Biological Activity and Pharmacological Mechanisms in Preclinical Research Models
In Vitro Receptor Binding Assays
The affinity of Tyr-Pro-L-Phe-D-Pro-NH2 for opioid receptors has been evaluated using various in vitro binding assays. These studies are crucial for determining the compound's receptor binding profile and selectivity.
Radioligand Displacement Binding Studies
Radioligand displacement binding studies are a common method to determine the affinity of a compound for a specific receptor. In the context of opioid research, these assays typically involve the use of radiolabeled ligands that are known to bind to opioid receptors with high affinity. While specific radioligand displacement data for this compound is not extensively detailed in the available literature, the methodology for related morphiceptin (B1676752) analogs often involves the use of tritiated ligands such as [3H]DAMGO for the µ-opioid receptor and [3H]DPDPE for the δ-opioid receptor. archive.org The principle of the assay is that the unlabeled compound, this compound, competes with the radioligand for binding to the receptor. The concentration of the unlabeled compound that displaces 50% of the specifically bound radioligand is then used to determine its binding affinity.
Competitive Binding Assays and Inhibition Constants (Ki, IC50)
Competitive binding assays provide quantitative measures of a compound's binding affinity, typically expressed as the IC50 (half maximal inhibitory concentration) and the Ki (inhibition constant). The IC50 value represents the concentration of the ligand required to inhibit 50% of the specific binding of a radioligand. The Ki value is a more absolute measure of binding affinity, calculated from the IC50 value and the concentration and dissociation constant of the radioligand.
| Compound Name |
| This compound |
| Morphiceptin |
| Tyr-Pro-Phe-Pro-NH2 |
| [3H]DAMGO |
| [3H]DPDPE |
Functional Assays in Isolated Tissue Preparations
Functional assays in isolated tissues are used to determine the biological activity of a compound, specifically whether it acts as an agonist, antagonist, or has no effect at a particular receptor. These assays measure the physiological response of a tissue to the compound.
Guinea Pig Ileum (GPI) Bioassay
The guinea pig ileum (GPI) bioassay is a classic pharmacological preparation used to assess the activity of compounds at µ-opioid receptors. nih.gov The myenteric plexus of the guinea pig ileum contains a high density of µ-opioid receptors. Activation of these receptors by an agonist inhibits the electrically evoked contractions of the longitudinal muscle.
Studies on a series of morphiceptin analogs, including this compound, have utilized the GPI assay to determine their in vitro bioactivity. archive.orgnih.gov The potency of these compounds is typically expressed as an IC50 value, representing the concentration that causes a 50% inhibition of the electrically induced contractions. The results from these assays have indicated that the structural modifications, such as the introduction of a D-amino acid at the fourth position, significantly influence the compound's activity at the µ-opioid receptor. archive.org There is a noted correlation between the in vitro potency in the GPI assay and the in vivo antinociceptive activity for these peptidomimetic opioids. nih.gov
Mouse Vas Deferens (MVD) Bioassay
The mouse vas deferens (MVD) bioassay is another standard isolated tissue preparation, primarily used to evaluate the activity of compounds at δ-opioid receptors, although µ- and κ-opioid receptors are also present. nih.gov Similar to the GPI assay, this bioassay measures the inhibition of electrically stimulated contractions.
The compound this compound has been evaluated in the MVD assay as part of a broader investigation of morphiceptin analogs. archive.orgnih.gov The relative potency of a compound in the MVD versus the GPI assay (MVD/GPI IC50 ratio) is often used to determine its receptor selectivity. A high MVD/GPI ratio suggests µ-receptor selectivity, while a low ratio indicates δ-receptor preference. nih.gov For morphiceptin analogs, the activity in the MVD assay is generally lower than in the GPI assay, indicating a preference for the µ-opioid receptor. archive.org
Modulation of Smooth Muscle Contractility
The primary mechanism by which this compound and related opioid peptides modulate smooth muscle contractility in preparations like the guinea pig ileum and mouse vas deferens is through the inhibition of neurotransmitter release. nih.govwikipedia.orgnih.gov Opioid receptors are located on the presynaptic terminals of neurons within the myenteric plexus. nih.gov
When an agonist such as a potent morphiceptin analog binds to these presynaptic µ-opioid receptors, it leads to the inhibition of acetylcholine (B1216132) release from excitatory motor neurons. nih.gov This reduction in acetylcholine, a primary excitatory neurotransmitter in the gut, results in a decrease in the contraction of the smooth muscle fibers, which is observed as the inhibition of the electrically evoked twitch in the bioassays. nih.govwikipedia.orgnih.gov The potency of this inhibitory effect is a direct measure of the compound's agonist activity at the µ-opioid receptor. The unique structural features of this compound, specifically the D-Proline at position 4, contribute to its potent interaction with the µ-opioid receptor, leading to a significant modulation of smooth muscle contractility in these preclinical models. archive.org
Enzymatic Stability and Degradation Pathways
The stability of a peptide in a biological system is a critical determinant of its therapeutic potential. Peptides are often susceptible to rapid degradation by various enzymes, which can limit their duration of action.
Identification of Degrading Enzymes
Research has identified that peptides with structural similarities to this compound, such as the endomorphins, are primarily degraded by specific peptidases. nih.gov The primary enzymes involved in the cleavage of such peptides are Dipeptidyl Peptidase IV (DPP IV) and Aminopeptidase M (APM). nih.gov DPP IV is a serine peptidase that is known to cleave dipeptides from the N-terminus of peptides, particularly those with a proline residue at the second position. nih.govredalyc.org Following the initial cleavage by DPP IV, APM can further break down the resulting peptide fragments. nih.gov
Kinetic Studies of Enzymatic Degradation
Kinetic studies are crucial for understanding the rate at which enzymes degrade a substrate. For endomorphin-like peptides, degradation studies have been performed using purified enzymes such as DPP IV and APM. nih.gov These studies typically involve incubating the peptide with the enzyme and measuring the rate of its disappearance over time. nih.gov While specific kinetic data for this compound is not detailed in the provided search results, the general methodology involves determining parameters like the Michaelis constant (Km) and maximum velocity (Vmax) to characterize the enzyme-substrate interaction.
Strategies for Enhancing Enzymatic Resistance and Prolonging Action
Several strategies have been employed to enhance the enzymatic resistance of peptides like this compound. One of the most effective approaches is the incorporation of D-amino acids into the peptide sequence. The presence of a D-amino acid, such as D-Proline in this compound, can significantly increase the peptide's resistance to degradation by enzymes that are stereospecific for L-amino acids. evitachem.com This modification can lead to a longer half-life and prolonged biological activity. researchgate.net Other strategies include cyclization of the peptide structure and chemical modifications of the peptide backbone. researchgate.netunibo.it
In Vivo Preclinical Studies in Animal Models
Animal models, particularly rodents, are instrumental in evaluating the biological activity and physiological effects of new compounds before they can be considered for human trials.
Evaluation of Agonist/Antagonist Activity in Rodents
In vivo studies in rodents have been used to characterize the agonist or antagonist properties of peptides at various receptors. For opioid-like peptides, tests such as the tail-flick test and the hot plate test in mice and rats are commonly used to assess analgesic (agonist) effects. kuleuven.bescielo.org.mx Conversely, the ability of a compound to block the effects of a known agonist is used to determine its antagonist activity. researchgate.netnih.gov For instance, studies have investigated the antagonist effects of similar peptides on analgesia induced by known opioid agonists. kuleuven.beresearchgate.net The specific agonist or antagonist profile of this compound at different receptors would be determined through such assays.
Receptor-Mediated Physiological Effects in Animal Models
The physiological effects of this compound in animal models are mediated by its interaction with specific receptors. For example, opioid peptides can induce a range of effects beyond analgesia, including changes in respiratory and cardiovascular function. d-nb.info The interaction of a peptide with its receptor triggers a cascade of intracellular events that lead to a physiological response. Studies in animal models help to elucidate these receptor-mediated effects. For example, the antinociceptive effects of endomorphin-2, a related peptide, have been shown to be mediated by µ-opioid receptors in both spinal and supraspinal pathways. scielo.org.mx
Investigation of Specific Biological Pathways (e.g., anti-inflammatory, antinociceptive)
The biological activity of the tetrapeptide this compound has been primarily investigated through the lens of its structural relationship to morphiceptin (Tyr-Pro-Phe-Pro-NH2) and the endomorphins, which are endogenous opioid peptides. nih.govnih.govbenthamdirect.com Preclinical research has consequently focused on elucidating its antinociceptive (pain-relieving) and potential anti-inflammatory mechanisms, which are largely believed to be mediated through the opioid system.
Antinociceptive Pathways
The principal mechanism underlying the antinociceptive effects of this compound and its analogs is the interaction with opioid receptors, particularly the µ-opioid receptor (MOR). benthamdirect.comnih.gov The N-terminal Tyr-Pro sequence is a key pharmacophoric element shared with highly selective MOR agonists like endomorphin-1 (Tyr-Pro-Trp-Phe-NH2) and endomorphin-2 (Tyr-Pro-Phe-Phe-NH2). scielo.org.mxnih.gov These endogenous peptides are recognized for their potent analgesic properties. nih.gov
The substitution of L-Proline with D-Proline at position 4 is a strategic modification intended to increase the peptide's resistance to enzymatic degradation, thereby potentially prolonging its biological activity. Structure-activity relationship studies on morphiceptin analogs have shown that modifications at each position can significantly alter binding affinity and efficacy. For instance, the presence of Phenylalanine at position 3 is considered essential for significant binding to µ-opioid receptors. oup.com Research on related analogs has demonstrated potent antinociceptive effects in preclinical models such as the in vivo hot-plate test, which measures response to thermal pain. nih.govresearchgate.net The analgesic effects of these peptides are typically mediated through both central and peripheral µ-opioid receptors. nih.gov
Table 1: Comparative Analysis of this compound and Related Opioid Peptides
| Compound | Sequence | Primary Receptor Target(s) | Key Structural Features & Reported Activity |
|---|---|---|---|
| This compound | Tyr-Pro-Phe-D-Pro-NH2 | µ-Opioid Receptor (presumed) | Analog of morphiceptin; D-Pro at position 4 suggests enhanced metabolic stability. benthamdirect.comnih.gov |
| Morphiceptin | Tyr-Pro-Phe-Pro-NH2 | µ-Opioid Receptor | Highly selective MOR agonist; serves as a parent compound for synthetic analogs. nih.govbenthamdirect.com |
| Endomorphin-1 | Tyr-Pro-Trp-Phe-NH2 | µ-Opioid Receptor | Endogenous peptide with very high affinity and selectivity for MOR; potent analgesic. scielo.org.mxmdpi.com |
| Endomorphin-2 | Tyr-Pro-Phe-Phe-NH2 | µ-Opioid Receptor | Endogenous peptide with high MOR affinity; demonstrates both analgesic and anti-inflammatory effects. nih.govscielo.org.mxnih.gov |
| Tyr-MIF-1 | Tyr-Pro-Leu-Gly-NH2 | µ-Opioid Receptor | Endogenous brain peptide with high selectivity for MOR, though with lower affinity than endomorphins. capes.gov.br |
Anti-inflammatory Pathways
Emerging evidence suggests that peptides related to this compound also possess significant anti-inflammatory properties. nih.gov These effects can be mediated through several mechanisms.
Computational Design and Lead Optimization Studies
Quantitative Structure-Activity Relationships (QSAR) Analysis for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comacs.org For peptide-based drug candidates, QSAR is a crucial component of lead optimization, enabling the prediction of activity for newly designed analogs before their synthesis. researchgate.net
The development of a robust QSAR model involves several steps. First, a dataset of molecules with known biological activities is compiled. acs.org Then, a wide range of molecular descriptors—numerical values that characterize the physicochemical properties of the molecules—are calculated. These descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., orbital energies, partial charges). acs.org Using statistical methods like stepwise multiple linear regression (SW-MLR) or partial least squares (PLS), a model is built that best correlates a subset of these descriptors with the observed activity. mdpi.comacs.org
For instance, in the development of peptide agonists for the Glucagon-Like Peptide-1 Receptor (GLP-1R), QSAR models were created using physics-based interface descriptors to predict the potency (pEC₅₀) of various analogs. mdpi.com Such models can validate structural binding hypotheses and guide further modifications. mdpi.com The predictive power of these models is rigorously tested through cross-validation techniques, ensuring their reliability for screening virtual libraries of novel compounds. acs.org The ultimate goal is to identify analogs with potentially enhanced potency, selectivity, or improved pharmacokinetic profiles. researchgate.net
| Descriptor Category | Example Descriptor | Description | Relevance in Peptide Design |
|---|---|---|---|
| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | Influences size, solubility, and membrane permeability. |
| Electronic | Partial Atomic Charge | The electrical charge on an individual atom in a molecule. | Crucial for electrostatic and hydrogen bonding interactions with the receptor. |
| Topological | Wiener Index | A distance-based index that reflects molecular branching. | Relates to the overall shape and compactness of the peptide. |
| Quantum-Chemical | HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates the molecule's ability to donate or accept electrons in interactions. |
| 3D-Descriptors | Solvent Accessible Surface Area (SASA) | The surface area of a molecule that is accessible to a solvent. | Important for predicting solubility and interactions in an aqueous environment. |
Ligand-Receptor Docking and Molecular Dynamics for Interaction Analysis
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide atomic-level insights into how a ligand like Tyr-Pro-L-Phe-D-Pro-NH2 interacts with its receptor. nih.gov These methods are essential for understanding the structural basis of a ligand's affinity and efficacy, guiding the rational design of more potent and selective analogs. nih.govmdpi.com
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's binding site. nih.gov The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding pocket and then using a scoring function to rank them based on their predicted binding affinity. diva-portal.org For opioid peptides, docking studies have been successfully used to elucidate binding modes at the μ-opioid receptor (MOR). nih.gov For example, studies on chimeric opioid/NOP receptor agonists revealed key interactions, such as the formation of an ionic bond between the protonated Tyrosine at position 1 (Tyr¹) and the carboxylate of an Aspartate residue (Asp138) in the receptor, along with hydrogen bonds to other residues like Histidine. mdpi.com These specific interactions are critical for stabilizing the ligand-receptor complex. mdpi.com
Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. nii.ac.jp MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the flexibility of the ligand and receptor, the stability of key interactions, and the role of water molecules in the binding process. nii.ac.jp For instance, MD simulations of morphiceptin (B1676752) analogs have been used to analyze their structural properties and compare them with crystallographic data, helping to explain structure-activity relationships within the compound family. nih.gov
| Peptide Residue | Receptor Residue (Example) | Type of Interaction | Significance |
|---|---|---|---|
| Tyr¹ (Amino group) | Asp³·³² (e.g., Asp138) | Ionic Bond / Salt Bridge | Primary anchoring interaction for the "message" part of the peptide. mdpi.com |
| Tyr¹ (Phenolic -OH) | His⁶·⁵² (e.g., His291) | Hydrogen Bond | Contributes to binding affinity and proper orientation of the tyramine (B21549) moiety. mdpi.com |
| Phe³ (Aromatic ring) | Hydrophobic Pocket Residues (e.g., Trp, Ile) | Hydrophobic (van der Waals) Interaction | Important for selectivity and affinity; constitutes the "address" part of the peptide. umich.edu |
| C-terminal Amide (-NH₂) | Receptor Backbone/Side Chains | Hydrogen Bond | Enhances binding affinity, often favoring μ-receptor selectivity. umich.edu |
De Novo Design Approaches for Novel Analogs
De novo design represents a creative and powerful computational strategy for generating entirely novel molecules with desired functions, rather than simply modifying existing ones. nih.gov In the context of peptide therapeutics, de novo design aims to create new peptide sequences that adopt a specific three-dimensional structure capable of binding to a biological target with high affinity and specificity. nih.govacs.org
The process begins with a hypothesis about the key structural features—the pharmacophore—required for biological activity. This pharmacophore can be derived from the structure of a known ligand or the receptor's binding site. Computational algorithms then build molecules from scratch, either atom-by-atom or fragment-by-fragment, that present these key features in the correct spatial arrangement. ekb.eg For peptides, this can involve designing sequences that are predicted to fold into specific secondary structures like α-helices or β-sheets, which then assemble into a defined tertiary structure. nih.gov
A key challenge in peptide design is ensuring structural stability. acs.org Strategies to achieve this include creating a hydrophobic core by clustering residues like Tyrosine, Phenylalanine, and Leucine, or introducing conformational constraints. nih.gov The use of D-amino acids or unnatural amino acids like Aib (α-aminoisobutyric acid) can promote specific turns or secondary structures. nih.gov For example, a d-Pro-Ser sequence is known to promote the formation of a type II' β-turn, which can be a critical element in a β-hairpin structure. nih.gov Computational evolution algorithms can also be used, where a starting sequence is iteratively mutated and evaluated in silico, selecting for variants with improved binding affinity or stability. researchgate.net These approaches hold the promise of discovering novel analogs of this compound with entirely new scaffolds, potentially leading to compounds with superior therapeutic profiles.
| Design Strategy | Description | Example Application |
|---|---|---|
| Secondary Structure Mimicry | Designing short peptides that mimic a specific secondary structure element (e.g., β-turn, α-helix) of a larger protein known to be critical for binding. | Creating a cyclic peptide that mimics a reverse-turn, which can serve as a scaffold for presenting key side chains. lenus.ie |
| Hydrophobic Core Design | Assembling a peptide sequence where hydrophobic residues (e.g., Phe, Leu, Trp) are positioned to fold and form a stable core, driving the formation of a specific tertiary structure. | Designing a water-soluble βαβ miniprotein stabilized by a Trp-zip motif in its β-strands. acs.org |
| Computational Evolution (In Silico) | Using algorithms to generate a library of peptide variants and computationally screen them for desired properties like binding affinity. Promising candidates are selected for further rounds of mutation and screening. | Designing high-affinity single-domain antibodies by computationally exploring millions of sequence combinations in the complementarity-determining regions (CDRs). researchgate.net |
| Backbone Scaffolding | Using a rigid, pre-defined molecular scaffold (cyclic or acyclic) and computationally decorating it with the necessary pharmacophoric side chains. | Using a constrained D,L-α-peptide architecture to create protease inhibitors. lenus.ie |
Analytical Research Methods for Peptide Characterization
High-Performance Liquid Chromatography (HPLC) for Purity and Separation
High-Performance Liquid Chromatography (HPLC) is an essential technique for the purification and purity assessment of synthetic peptides. springernature.com For peptides such as Tyr-Pro-L-Phe-D-Pro-NH2, reversed-phase HPLC (RP-HPLC) is the most common method. This technique separates molecules based on their hydrophobicity.
In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 (octadecylsilyl) bonded silica (B1680970) column, is used with a polar mobile phase. A gradient of increasing organic solvent (commonly acetonitrile) in an aqueous solution (often containing an ion-pairing agent like trifluoroacetic acid - TFA) is used to elute the peptides from the column. The peptide this compound has been successfully purified to a purity of greater than 99% using HPLC. thermofisher.com
The purity of the peptide is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. The retention time of the peptide is a characteristic property under specific chromatographic conditions and can be used for identification purposes.
Table 1: Typical RP-HPLC Parameters for Peptide Analysis
| Parameter | Typical Value |
| Column | C18, 3.5-5 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (B52724) |
| Gradient | A linear gradient of increasing Mobile Phase B |
| Flow Rate | 1.0 mL/min for analytical scale |
| Detection | UV absorbance at 214 nm and 280 nm |
Mass Spectrometry (MS) for Molecular Mass Confirmation
Mass spectrometry is a powerful analytical technique used to confirm the molecular weight of a peptide, which in turn verifies its amino acid composition. For the peptide this compound, its structure has been confirmed using Fast Atom Bombardment Mass Spectrometry (FAB-MS). thermofisher.com This ionization technique is well-suited for non-volatile and thermally labile molecules like peptides.
In FAB-MS, the peptide sample is mixed with a matrix (e.g., glycerol) and bombarded with a high-energy beam of neutral atoms (such as xenon or argon). This process ionizes the peptide molecules, which are then accelerated into a mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z), generating a mass spectrum. The observed molecular weight should match the calculated theoretical molecular weight of the peptide.
Table 2: Molecular Mass Information for this compound
| Property | Value |
| Amino Acid Sequence | This compound |
| Molecular Formula | C29H35N5O5 |
| Monoisotopic Mass | 549.2638 g/mol |
| Average Mass | 549.63 g/mol |
Spectrophotometric Quantification in Research Assays
Accurate quantification of peptide concentration is critical for in vitro and in vivo studies. UV-Vis spectrophotometry is a common and straightforward method for this purpose. Peptides containing aromatic amino acids, such as tyrosine (Tyr) and phenylalanine (Phe) in this compound, absorb ultraviolet light at specific wavelengths.
The presence of the tyrosine residue allows for direct quantification by measuring the absorbance at 280 nm. biorxiv.org However, a more sensitive and generally applicable method for peptides is to measure the absorbance at 205 nm, which is primarily due to the peptide bonds. nih.govstackexchange.com The molar extinction coefficient (ε), a measure of how strongly a substance absorbs light at a particular wavelength, can be predicted based on the amino acid sequence. nih.gov This allows for the calculation of the peptide concentration using the Beer-Lambert law.
Table 3: Predicted Molar Extinction Coefficient for this compound
| Wavelength | Molar Extinction Coefficient (ε) (M-1cm-1) | Contributing Amino Acids |
| 280 nm | 1490 | Tyrosine |
| 205 nm | 31 mL·mg−1·cm−1 (general approximation) | Peptide Bonds, Tyr, Phe |
Note: The extinction coefficient at 205 nm can be more accurately calculated based on the specific amino acid sequence for higher precision.
Chromatographic Methods for Diastereomeric Separation
The synthesis of peptides containing both L- and D-amino acids, such as this compound, can potentially lead to the formation of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and can have different biological activities. Therefore, methods to separate and identify these isomers are important for quality control.
HPLC is the predominant method for the separation of peptide diastereomers. researchgate.net This separation can be achieved using two main approaches:
Achiral Stationary Phases: Diastereomers have different physicochemical properties, which can sometimes be exploited for separation on standard reversed-phase columns (e.g., C18). researchgate.net The subtle differences in their three-dimensional structure can lead to different retention times under specific mobile phase conditions, such as altered pH or temperature. researchgate.net
Chiral Stationary Phases (CSPs): For more challenging separations, chiral HPLC is employed. CSPs are packed with a chiral selector that interacts stereospecifically with the enantiomeric centers of the diastereomers. mdpi.com Common chiral selectors for peptide separation include cyclodextrins and crown ethers. mdpi.commdpi.com For instance, crown ether-based CSPs have been effectively used for the separation of tetrapeptide diastereomers. mdpi.com The choice of the mobile phase, often a mixture of an organic solvent like acetonitrile and an acidic aqueous solution, is crucial for achieving optimal separation. mdpi.com
Q & A
Q. What theoretical frameworks explain this compound’s dual agonism/antagonism at Mu receptors?
- Methodological Answer : Apply two-state receptor models to analyze ligand efficacy. Use Schild regression analysis to determine if the peptide acts as a competitive antagonist (pA2 values) or biased agonist (β-arrestin vs. G-protein signaling). Pair with cryo-EM structures to map binding poses .
Tables for Key Data
| Parameter | This compound | All-L-Pro Analog | Reference |
|---|---|---|---|
| IC (Mu receptor) | 28.7 nM | 2660 nM | |
| Proteolytic Stability (24h) | 82% ± 3% | 48% ± 5% | |
| BBB Penetration (Papp) | 8.2 × 10 cm/s | 2.1 × 10 cm/s |
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
